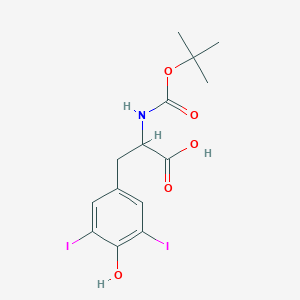
2-(2-OXO-1-PYRIDINYL)ACETONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-OXO-1-PYRIDINYL)ACETONITRILE is an organic compound that features a nitrile group attached to an ethanenitrile moiety, which is further connected to a pyridine ring through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a nitrile group, producing the desired nitrile compound. For example[ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{KCN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{KBr} ]
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, P₄O₁₀, to form nitriles. The liquid nitrile is collected by simple distillation.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles. For example[ \text{CH}_3\text{CHO} + \text{HCN} \rightarrow \text{CH}_3\text{CH}(OH)\text{CN} ]
Industrial Production Methods
Industrial production of 2-(2-OXO-1-PYRIDINYL)ACETONITRILE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up with appropriate modifications to suit industrial requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are common reducing agents.
Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-OXO-1-PYRIDINYL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-OXO-1-PYRIDINYL)ACETONITRILE involves its interaction with molecular targets through its nitrile and pyridine moieties. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in π-π interactions and hydrogen bonding with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Pyridyloxy)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(2-Pyridyloxy)ethanoic acid: Contains a carboxylic acid group instead of a nitrile group.
2-(2-Pyridyloxy)ethylamine: Features an amine group instead of a nitrile group.
Uniqueness
2-(2-OXO-1-PYRIDINYL)ACETONITRILE is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H6N2O |
|---|---|
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
2-pyridin-2-yloxyacetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2 |
Clé InChI |
PRDQVUQNVJOQPQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCC#N |
SMILES canonique |
C1=CC=NC(=C1)OCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(furan-2-yl)phenyl]acetamide](/img/structure/B1637276.png)



![N-[(4-fluorophenyl)methyl]hexan-1-amine](/img/structure/B1637286.png)

![Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]methane](/img/structure/B1637307.png)

![Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate](/img/structure/B1637309.png)



